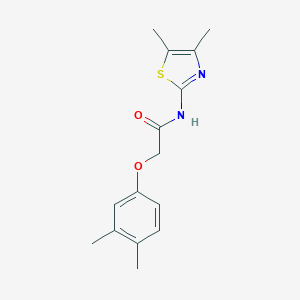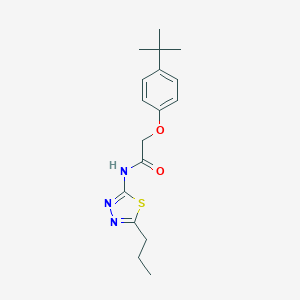![molecular formula C22H18F3NO5 B284644 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284644.png)
4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide, also known as GSK137647A, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a key role in gene regulation by binding to acetylated histones and recruiting transcriptional machinery to regulate gene expression. GSK137647A has been shown to have potential therapeutic applications in cancer, inflammation, and cardiovascular diseases.
作用机制
4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide exerts its effects by binding to the bromodomain of BET proteins, thereby preventing their interaction with acetylated histones. This leads to a reduction in the recruitment of transcriptional machinery to the promoter regions of genes, resulting in a decrease in gene expression. The specific genes affected by this compound vary depending on the cell type and context, but they are generally involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis, reduce tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. In cardiovascular diseases, this compound has been shown to reduce the progression of atherosclerosis and improve vascular function.
实验室实验的优点和局限性
One of the main advantages of 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide is its specificity for BET proteins, which allows for the selective modulation of gene expression. This specificity also reduces the potential for off-target effects, which can be a concern with other small molecule inhibitors. However, this compound has a relatively short half-life, which can limit its efficacy in vivo. Additionally, the optimal dosing and administration of this compound in preclinical models and clinical trials is still being determined.
未来方向
There are a number of potential future directions for the development of 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide and other BET inhibitors. One area of focus is the development of more potent and selective BET inhibitors with longer half-lives and improved pharmacokinetic properties. Another area of focus is the identification of biomarkers that can be used to predict response to BET inhibitors in different disease contexts. Additionally, there is interest in exploring the combination of BET inhibitors with other therapies, such as chemotherapy, radiation therapy, and immune checkpoint inhibitors, to enhance their efficacy.
合成方法
The synthesis of 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis is a multi-step process that involves the formation of key intermediates, which are then coupled to form the final product. The synthesis has been optimized to produce high yields of the final product with high purity.
科学研究应用
4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, this compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. In cardiovascular diseases, this compound has been shown to reduce the progression of atherosclerosis and improve vascular function.
属性
分子式 |
C22H18F3NO5 |
|---|---|
分子量 |
433.4 g/mol |
IUPAC 名称 |
4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C22H18F3NO5/c1-29-15-4-3-5-16(12-15)31-19-9-7-14(22(23,24)25)11-17(19)26-21(28)13-6-8-18(27)20(10-13)30-2/h3-12,27H,1-2H3,(H,26,28) |
InChI 键 |
ONVGESAVESPJHI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=C(C=C3)O)OC |
规范 SMILES |
COC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=C(C=C3)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chloro-3-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284561.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284563.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284566.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284567.png)
![2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284568.png)





![2-(2-bromo-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284577.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)


